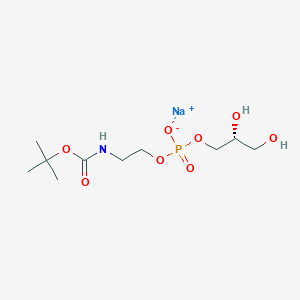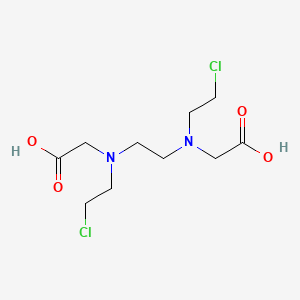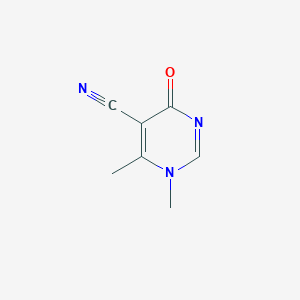
2,6-Dichloro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-3,4’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2 and 6 positions of the bipyridine structure. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The presence of chlorine atoms in 2,6-Dichloro-3,4’-bipyridine enhances its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as reagents . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of 2,6-Dichloro-3,4’-bipyridine often involves large-scale coupling reactions using metal catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering a more environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form bipyridinium salts or reduction to form bipyridine radicals.
Common Reagents and Conditions
Common reagents used in the reactions of 2,6-Dichloro-3,4’-bipyridine include bis(pinacolato)diboron for diboration reactions, palladium catalysts for coupling reactions, and various organometallic reagents for substitution reactions .
Major Products
The major products formed from the reactions of 2,6-Dichloro-3,4’-bipyridine include substituted bipyridines, bipyridinium salts, and diborylated pyrazines .
Applications De Recherche Scientifique
2,6-Dichloro-3,4’-bipyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-3,4’-bipyridine involves its ability to stabilize radical intermediates and facilitate electron transfer processes. In catalytic reactions, the chlorine atoms enhance the stability of the bipyridine-stabilized boryl radicals, which are key intermediates in diboration reactions . The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: Lacks chlorine atoms and has different reactivity and stability compared to 2,6-Dichloro-3,4’-bipyridine.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns and applications.
2,6-Dichloro-4,4’-bipyridine: Similar to 2,6-Dichloro-3,4’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and stability.
Uniqueness
2,6-Dichloro-3,4’-bipyridine is unique due to the specific positioning of chlorine atoms, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound for catalytic applications and the synthesis of advanced materials .
Propriétés
Formule moléculaire |
C10H6Cl2N2 |
|---|---|
Poids moléculaire |
225.07 g/mol |
Nom IUPAC |
2,6-dichloro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H |
Clé InChI |
QVVORSUGMAXPHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C2=CC=NC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)








